(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide
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Description
(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide is a useful research compound. Its molecular formula is C20H18N2O2S2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Tankyrases (TNKS) . These enzymes belong to the poly (ADP-ribose) polymerase (PARP) family and play a crucial role in various cellular processes, including the Wnt β-catenin pathway . TNKS-1 and TNKS-2 (also known as PARP5a and PARP5b, respectively) are structurally divided forms of tankyrase[4,5,6].
Mode of Action
The compound interacts with TNKS-1 and TNKS-2, inhibiting their activity. Specifically, it binds to conserved residues within the active sites of these enzymes. Notably, GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 play a crucial role in mediating this dual binding mechanism. The compound’s high-affinity interactions with these residues contribute to its inhibitory potential .
Biochemical Pathways
The compound disrupts the Wnt signaling pathway by inhibiting TNKS activity. This pathway is essential for cell proliferation, differentiation, and development. Dysregulation of Wnt signaling has been implicated in various cancers, making TNKS inhibitors promising therapeutic candidates .
Result of Action
Molecularly, the compound’s inhibition of TNKS affects downstream processes, including cell cycle regulation, DNA repair, and telomere maintenance. Cellular effects include altered gene expression, cell growth inhibition, and apoptosis induction .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. Optimizing these conditions is crucial for therapeutic success .
Biochemical Analysis
Biochemical Properties
(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The compound inhibits COX-2 more selectively than COX-1, reducing inflammation with fewer gastrointestinal side effects . Additionally, it interacts with proteins involved in cell cycle regulation, such as p53, enhancing its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it induces apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. In immune cells, the compound modulates cytokine production, reducing pro-inflammatory cytokines like TNF-α and IL-6.
Properties
IUPAC Name |
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c23-18(21-16-10-5-2-6-11-16)12-7-13-22-19(24)17(26-20(22)25)14-15-8-3-1-4-9-15/h1-6,8-11,14H,7,12-13H2,(H,21,23)/b17-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVUXPMGRSDELA-VKAVYKQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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